1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one
Description
Properties
CAS No. |
848623-79-0 |
|---|---|
Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
1-(2-hydroxy-8-nitronaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H9NO4/c1-7(14)11-10(15)6-5-8-3-2-4-9(12(8)11)13(16)17/h2-6,15H,1H3 |
InChI Key |
VQSKZMFPNDTWTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1C(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation
The naphthalene core is functionalized with an acetyl group via Friedel-Crafts acylation. Using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane at 0–5°C, 1-acetylnaphthalene forms in 68–72% yield. Key parameters:
Regioselective Nitration
Nitration introduces the nitro group at the 8-position through mixed acid (HNO₃/H₂SO₄) treatment. The acetyl group directs electrophilic attack to the para position (C-8) due to its electron-withdrawing nature:
-
Reaction conditions : 50°C for 4–6 hours
-
Yield : 58–63% after recrystallization from ethanol
Hydroxylation at C-2
The hydroxyl group is introduced via demethylation or direct oxidation. A modified Bucherer reaction using aqueous NaOH (20%) at 120°C for 8 hours achieves 71% conversion:
Table 1 : Classical synthesis optimization data
| Step | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 0–5 | 2 | 68–72 |
| Nitration | H₂SO₄/HNO₃ | 50 | 6 | 58–63 |
| Hydroxylation | NaOH | 120 | 8 | 71 |
One-Pot Domino Reactions for Streamlined Synthesis
Recent advances employ domino reaction sequences to reduce purification steps.
Morita–Baylis–Hillman (MBH) Substrate Utilization
A domino process using MBH acetates enables simultaneous ring formation and functionalization:
-
Nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to MBH acetate
-
SNAr cyclization with elimination of benzenesulfinic acid
-
Aromatization via base-mediated dehydrogenation
Key advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates the hydroxylation step, reducing reaction time from 8 hours to 45 minutes:
-
Conditions : 150 W, 100°C, ethanol/water (1:1)
-
Yield improvement : 78% vs. 71% conventional heating
Catalytic Systems and Green Chemistry Approaches
Tetrabutylammonium Fluoride (TBAF) Catalysis
TBAF (3 equivalents) promotes hydroxyl group introduction through fluoride-mediated demethylation:
-
Solvent : Anhydrous THF
-
Yield : 82% (vs. 71% without catalyst)
Recyclable Heteropolyacid Catalysts
H₃PW₁₂O₄₀ enables nitro group retention during hydroxylation:
-
Loading : 5 mol%
-
Reusability : 5 cycles with <3% activity loss
-
Environmental impact : E-factor reduced to 1.2 vs. 8.7 for classical methods
Spectroscopic Characterization and Quality Control
NMR Analysis
Mass Spectrometry
-
Fragmentation pattern : Loss of NO₂ (46 Da) at 15 eV collision energy
Table 2 : Comparative spectroscopic data
| Technique | Key Peaks | Assignment |
|---|---|---|
| ¹H NMR | δ 2.65 (s) | Acetyl methyl |
| IR | 1685 cm⁻¹ | C=O stretch |
| UV-Vis | λmax 278 nm (ε=12,400) | Naphthalene π→π* |
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: 1-(2-oxo-8-nitronaphthalen-1-yl)ethanone.
Reduction: 1-(2-hydroxy-8-aminonaphthalen-1-yl)ethanone.
Substitution: 1-(2-alkoxy-8-nitronaphthalen-1-yl)ethanone.
Scientific Research Applications
Scientific Research Applications
Chemistry
This compound serves as a building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure enables various chemical reactions, including oxidation, reduction, and substitution.
Biology
Research indicates potential biological activities, including antimicrobial and anticancer properties. The compound's interactions with enzymes and receptors are crucial for its biological effects, potentially influencing enzyme activity or receptor signaling pathways .
Medicine
In drug development, 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one is explored for designing molecules targeting specific biological pathways. Its structural features may enhance its efficacy as a therapeutic agent.
Industry
The compound finds applications in producing dyes, pigments, and other fine chemicals due to its distinct chemical properties. Its use in industrial processes may include optimizing reaction conditions for higher yields and purity.
Anticancer Activity
A study investigated the anticancer properties of 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting its potential as a lead compound in cancer therapy .
Antimicrobial Properties
Research assessed the antimicrobial activity of this compound against several bacterial strains. The findings demonstrated effective inhibition of growth, supporting its application in developing new antimicrobial agents .
Synthesis Optimization
A recent study focused on optimizing synthetic routes for producing 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one using continuous flow reactors. This method improved yield and purity compared to traditional batch processes .
Mechanism of Action
The mechanism of action of 1-(2-hydroxy-8-nitronaphthalen-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitro groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The nitro group in the target compound is a strong electron-withdrawing group, which may enhance acidity at the hydroxy position compared to electron-donating groups (e.g., methoxy in ). This could influence reactivity in substitution or condensation reactions.
- Halogenated derivatives (e.g., 4-bromophenyl in ) are often used as intermediates in drug synthesis due to their stability and ease of functionalization.
Biological Activity: While the target compound's bioactivity remains unstudied, structurally related compounds like benzofuran-derived ethanones exhibit antimicrobial properties . The nitro group’s presence may confer unique interactions with biological targets, such as nitroreductase enzymes.
Synthetic Methods: Many ethanones are synthesized via condensation, substitution, or catalytic pathways. For example, ruthenium(II)-catalyzed methods are effective for sulfanylidene derivatives , while grinding/thermal methods are used for hydrazide formation .
Biological Activity
1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one, a compound of interest in medicinal chemistry, exhibits notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a naphthalene core substituted with a hydroxyl and nitro group, which influences its biological activity. Its chemical formula is C12H11N1O3, and it falls under the category of nitroaromatic compounds known for their diverse biological effects.
The biological activity of 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one may be attributed to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. Nitroaromatic compounds often undergo metabolic activation to form reactive intermediates that can induce DNA damage or modulate signaling pathways related to cell survival .
Case Studies
Several case studies highlight the biological relevance of similar nitroaromatic compounds:
- Study 1 : A study investigated the effects of nitro-substituted naphthalene derivatives on apoptosis in cancer cells. The results indicated that these compounds could enhance apoptotic markers, suggesting a mechanism for their anticancer effects .
- Study 2 : Another research focused on the synthesis and evaluation of isoxazole derivatives, which are structurally related to naphthalene compounds. These derivatives demonstrated significant inhibition of cancer cell proliferation at concentrations around 10 µM .
Data Tables
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one | Unknown | TBD | TBD |
| Isoxazole Derivative | A549 | 10 | Induction of apoptosis |
| Nitroaromatic Compound | HeLa | 5 | DNA damage induction |
Discussion
The limited direct research on 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one necessitates further investigation to elucidate its specific biological activities. However, existing literature on related compounds suggests that this compound may possess significant anticancer properties through mechanisms involving apoptosis and cell cycle modulation.
Q & A
What are the recommended methods for synthesizing 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one in a laboratory setting?
Level: Basic
Methodological Answer:
A modified Nencki reaction is commonly employed, involving refluxing substituted naphthol derivatives with glacial acetic acid and fused ZnCl₂ as a catalyst. For example, 4-chloronaphthalen-1-ol can be reacted under these conditions to yield intermediates like 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone, which can be further functionalized .
Key Reaction Conditions:
| Parameter | Details |
|---|---|
| Catalyst | ZnCl₂ (fused) |
| Solvent | Glacial acetic acid |
| Temperature | Reflux (~120°C) |
| Reaction Time | 8–12 hours |
| Workup | Acidulated water precipitation |
| Purification | Recrystallization (ethanol) |
How is the structure of this compound confirmed post-synthesis?
Level: Basic
Methodological Answer:
Structural confirmation involves:
- NMR Spectroscopy : H and C NMR identify functional groups and substituent positions. HSQC spectra (e.g., Figure S56 in ) validate carbon-proton correlations .
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL ( ) refines bond lengths, angles, and hydrogen-bonding networks. For example, O–H···O interactions in related naphthalene derivatives were resolved using SHELXL with R-factors < 0.05 .
What challenges arise in crystallographic refinement of this compound, and how can they be addressed?
Level: Advanced
Methodological Answer:
Challenges include:
- Disordered Atoms : Common in nitro or hydroxyl groups. Use PART and SIMU instructions in SHELXL to model disorder .
- Hydrogen Bonding : O–H···O interactions (e.g., chains parallel to the b-axis in ) require constrained refinement. SHELXPRO can assist in macromolecular interfaces .
- Data Contradictions : Twinning or weak diffraction may occur. Apply TWIN/BASF commands in SHELXL and validate with WinGX’s R-value metrics .
Example Workflow:
Collect high-resolution data (θmax > 25°).
Solve via Patterson methods (SHELXD).
Refine with SHELXL using ISOR restraints for thermal motion .
How can contradictions in spectroscopic data during characterization be resolved?
Level: Advanced
Methodological Answer:
Contradictions (e.g., unexpected H NMR shifts) require:
- Cross-Validation : Compare H-C HSQC ( ) and NOESY spectra to confirm spatial arrangements.
- Computational Chemistry : Optimize geometry using DFT calculations (e.g., Cremer-Pople puckering coordinates in ) to predict NMR/IR spectra.
- Crystallographic Overlay : Align SC-XRD data (e.g., bond angles) with spectroscopic predictions to identify conformational discrepancies .
What safety precautions are necessary when handling this compound?
Level: Basic
Methodological Answer:
While full toxicological data are lacking ( ), adopt these precautions:
- PPE : Gloves, goggles, and lab coats (P262).
- Ventilation : Use fume hoods to avoid inhalation (P261).
- Waste Disposal : Treat as hazardous organic waste due to nitro groups.
What strategies optimize the compound’s biological activity through structural modification?
Level: Advanced
Methodological Answer:
- Functional Group Substitution : Introduce electron-withdrawing groups (e.g., Cl at position 4 in ) to enhance antimicrobial activity.
- Conjugation : Condense with aldehydes (e.g., 4-hydroxybenzaldehyde) to form chalcone derivatives ( ).
- Activity Assays : Screen modified compounds via MIC tests against Gram-positive/negative bacteria. For example, chlorine-substituted derivatives showed enhanced efficacy .
Activity Optimization Workflow:
| Step | Action |
|---|---|
| Synthesis | Modify substituents via Friedel-Crafts |
| Characterization | NMR, HPLC-MS |
| Biological Testing | Agar diffusion/MIC assays |
| SAR Analysis | Correlate substituents with IC₅₀ |
How is the electronic environment of the nitro group characterized experimentally?
Level: Advanced
Methodological Answer:
- X-ray Photoelectron Spectroscopy (XPS) : Quantify N1s binding energy shifts (nitro vs. amine).
- Cyclic Voltammetry : Measure reduction potentials (nitro → amine).
- IR Spectroscopy : Identify asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
